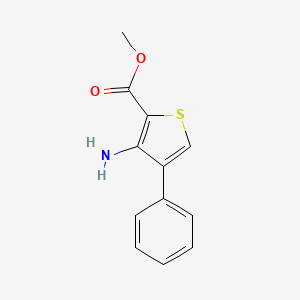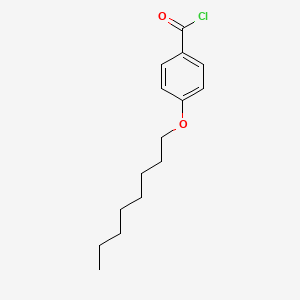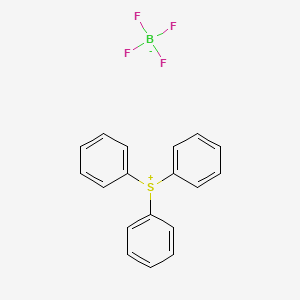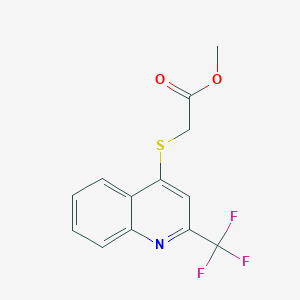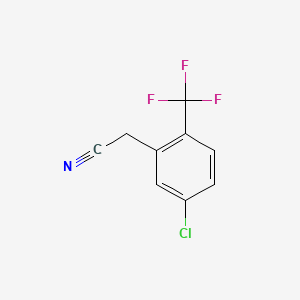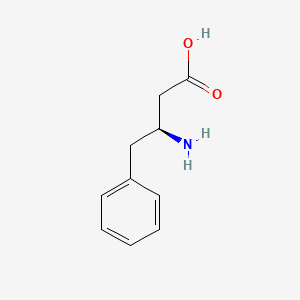
3,5-Di(trifluoromethyl)benzene-1-carbothioamide
Übersicht
Beschreibung
Synthesis Analysis
DBCT can be synthesized by the reaction of 3,5-dibromo-1-trifluoromethylbenzene with ammonium thiocyanate in the presence of copper (II) chloride as a catalyst. The reaction yields DBCT in moderate to high yields, depending on the reaction conditions.Molecular Structure Analysis
The molecular formula of DBCT is C9H5F6NS. It is characterized by the presence of a thiocarbonyl sulfur atom (CS) and a trifluoromethyl (CF3) group attached to a benzene ring.Chemical Reactions Analysis
The CF3 group in DBCT is responsible for its unique chemical properties. CF3 groups are electron-withdrawing and can form strong bonds with other chemical groups. This property makes DBCT an excellent candidate for various chemical reactions, such as nucleophilic substitution, palladium-catalyzed coupling, and carbonylation.Physical And Chemical Properties Analysis
DBCT is a crystalline solid that appears as yellow-brown powder or crystals. It has a molecular weight of 273.2 g/mol , and its molecular formula is C9H5F6NS . The melting point of DBCT is 113-115°C , and its boiling point is 241.2±50.0 °C (Predicted) . DBCT is insoluble in water but soluble in organic solvents such as dichloromethane, acetonitrile, and methanol.Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Chromophores
- Scientific Field : Material Science
- Application Summary : The compound is used in the synthesis of novel chromophores (A, B, C, and D), which are based on the julolidinyl donor and the tricyanofuran (TCF) and CF3-tricyanofuran (CF3-Ph-TCF) acceptors .
- Methods of Application : The 3,5-bis(trifluoromethyl)benzene derivative isolation group is introduced into the bridge in the chromophores C and D. These nonlinear optical chromophores show good thermal stability, and their decomposition temperatures are all above 220 °C .
- Results or Outcomes : The highest electro-optic (EO) coefficient of poled films containing 35 wt% of chromophore D doped in amorphous polycarbonate afforded values of 54 pm/V at 1310 nm .
Thermally Activated Delayed Fluorescence
- Scientific Field : Organic Chemistry
- Application Summary : The compound is used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .
- Methods of Application : The compound is used with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures .
- Results or Outcomes : The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations .
Synthesis of Verdinexor (KPT-335) and KPT-330
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : The compound is used in the synthesis of Verdinexor (KPT-335) and KPT-330 .
- Methods of Application : The specific synthetic pathway is not provided in the source, but it involves the use of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide as a key intermediate .
- Results or Outcomes : The successful synthesis of Verdinexor (KPT-335) and KPT-330, which are potential therapeutic agents .
Synthesis of Pyrazolines and Related Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : The compound is used in the synthesis of pyrazolines and related derivatives .
- Methods of Application : The specific synthetic pathway is not provided in the source, but it involves the use of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide as a key intermediate .
- Results or Outcomes : The successful synthesis of pyrazolines and related derivatives, which have been established as pharmacologically active scaffolds .
Synthesis of 2,6-Bis(trifluoromethyl)benzoic Acid
- Scientific Field : Organic Chemistry
- Application Summary : The compound is used in the synthesis of 2,6-bis(trifluoromethyl)benzoic acid .
- Methods of Application : The specific synthetic pathway is not provided in the source, but it involves the use of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide as a key intermediate .
- Results or Outcomes : The successful synthesis of 2,6-bis(trifluoromethyl)benzoic acid .
Synthesis of Pyrrolopyrazine Derivatives
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : The compound is used in the synthesis of pyrrolopyrazine derivatives .
- Methods of Application : The specific synthetic pathway is not provided in the source, but it involves the use of 3,5-Di(trifluoromethyl)benzene-1-carbothioamide as a key intermediate .
- Results or Outcomes : The successful synthesis of pyrrolopyrazine derivatives, which have been established as pharmacologically active scaffolds .
Safety And Hazards
Eigenschaften
IUPAC Name |
3,5-bis(trifluoromethyl)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NS/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYYZIVORPIBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384527 | |
| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di(trifluoromethyl)benzene-1-carbothioamide | |
CAS RN |
317319-15-6 | |
| Record name | 3,5-Bis(trifluoromethyl)benzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317319-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(trifluoromethyl)benzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DI(TRIFLUOROMETHYL)BENZENE-1-CARBOTHIOAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






